2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol
Description
2-[(Z)-(2-{4-[(2-BROMO-5-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, chlorine, morpholine, and triazine
Properties
Molecular Formula |
C22H23BrClN7O3 |
|---|---|
Molecular Weight |
548.8 g/mol |
IUPAC Name |
2-[(Z)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H23BrClN7O3/c1-13-10-15(23)17(11-16(13)24)26-20-27-21(29-22(28-20)31-6-8-34-9-7-31)30-25-12-14-4-3-5-18(33-2)19(14)32/h3-5,10-12,32H,6-9H2,1-2H3,(H2,26,27,28,29,30)/b25-12- |
InChI Key |
ZASYPXXLVRVXAX-ROTLSHHCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=C(C(=CC=C4)OC)O)Br |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC=C4)OC)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(Z)-(2-{4-[(2-BROMO-5-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the bromine and chlorine substituents: This step involves the selective halogenation of the aromatic ring.
Attachment of the morpholine group: This can be done through nucleophilic substitution reactions.
Final coupling reaction: The final step involves coupling the triazine core with the hydrazine derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
2-[(Z)-(2-{4-[(2-BROMO-5-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Z)-(2-{4-[(2-BROMO-5-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential biological activities.
Industrial Applications: It can be used in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-(2-{4-[(2-BROMO-5-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-[(Z)-(2-{4-[(2-BROMO-5-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL include other triazine derivatives and compounds with similar functional groups. Some examples are:
2-[(Z)-(2-{4-[(2-BROMO-5-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL: This compound shares a similar triazine core and functional groups.
2-[(Z)-(2-{4-[(2-BROMO-5-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL: Another compound with a similar structure but different substituents.
The uniqueness of 2-[(Z)-(2-{4-[(2-BROMO-5-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL lies in its specific combination of functional groups and the resulting properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
